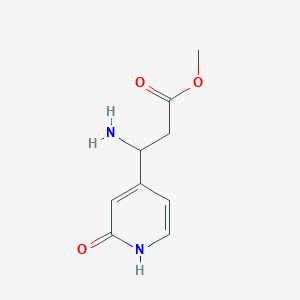

Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate

Description

Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate is a chiral amino acid derivative featuring a 2-oxo-1H-pyridin-4-yl substituent. Its molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol. The compound’s stereochemistry (S-configuration at the 3-position) and the presence of a pyridinone ring distinguish it from related analogs.

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

methyl 3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate |

InChI |

InChI=1S/C9H12N2O3/c1-14-9(13)5-7(10)6-2-3-11-8(12)4-6/h2-4,7H,5,10H2,1H3,(H,11,12) |

InChI Key |

LGCIBTRJQICHBI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1=CC(=O)NC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridone and methyl acrylate.

Formation of Intermediate: The first step involves the reaction of 4-pyridone with methyl acrylate under basic conditions to form an intermediate compound.

Amination: The intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the desired position.

Esterification: Finally, the esterification reaction is carried out to form the methyl ester group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted derivatives.

Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies to understand its interaction with biological targets and its potential biological activities.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Aromatic/Heterocyclic Rings

Variations in substituent type and position on aromatic or heterocyclic rings significantly alter pharmacological and physicochemical properties.

| Compound Name | Structural Features | Key Differences | Biological Implications |

|---|---|---|---|

| Methyl (3S)-3-amino-3-(2-methylphenyl)propanoate | Phenyl ring with a 2-methyl substituent | Lacks pyridinone ring; methyl group reduces polarity | Lower hydrogen-bonding capacity; altered receptor binding compared to pyridinone analogs |

| Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate | Para-fluorophenyl substituent | Fluorine enhances electronegativity and lipophilicity | Improved membrane permeability but reduced solubility in aqueous media |

| Methyl (3S)-3-amino-3-(pyrimidin-4-yl)propanoate | Pyrimidine ring instead of pyridinone | Pyrimidine lacks the 2-oxo group; nitrogen-rich structure | Potential for altered kinase inhibition profiles |

| Methyl (3S)-3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate | Pyrazole ring with a methyl group | Neutral heterocycle with different electronic properties | May exhibit divergent antimicrobial or anticancer activity |

Key Insight : The 2-oxo group in the target compound enhances polarity and hydrogen-bonding interactions, which could improve binding to enzymes or receptors requiring polar interactions.

Stereochemical and Backbone Modifications

Stereochemistry and backbone alterations influence pharmacokinetics and target selectivity.

| Compound Name | Structural Features | Key Differences | Biological Implications |

|---|---|---|---|

| Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate | R-configuration at the 3-position | Enantiomeric differences in chiral recognition | Potential reduction in activity if target receptors are stereospecific |

| (3S)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid | Carboxylic acid instead of methyl ester | Ester-to-acid conversion alters solubility and bioavailability | Improved water solubility but reduced cell membrane penetration |

| Ethyl 3-[(3-ethoxy-3-oxopropyl)(pyridin-4-ylmethyl)amino]propanoate | Extended carbon chain and ethyl ester groups | Increased lipophilicity and steric bulk | Extended half-life but potential for off-target interactions |

Key Insight : The (3S)-configuration and methyl ester group in the target compound balance solubility and membrane permeability, making it more pharmacokinetically favorable than acid derivatives.

Functional Group Variations

Functional groups such as esters, ketones, and halides modulate reactivity and bioactivity.

| Compound Name | Structural Features | Key Differences | Biological Implications |

|---|---|---|---|

| Methyl 3-oxo-3-(pyridin-2-YL)propanoate | Keto group at the 3-position | Lacks the amino group; simpler structure | Reduced potential for target-specific interactions (e.g., enzyme inhibition) |

| Methyl 2-(furan-2-carboxamido)propanoate | Furan ring with an amide linkage | Amide group introduces hydrogen-bonding potential | Enhanced stability but possible metabolic resistance |

| Methyl 3-(4-(difluoromethyl)-pyrazolo[3,4-b]pyridin-7-yl)propanoate | Difluoromethyl and pyrazolo-pyridine moieties | Fluorine atoms enhance metabolic stability | Potential for improved oral bioavailability |

Key Insight: The amino group in the target compound provides a handle for derivatization and enhances interactions with biological targets, while the pyridinone ring offers metabolic stability.

Biological Activity

Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate, with a molecular formula of and a molecular weight of approximately 196.20 g/mol, is an amino acid derivative featuring a pyridine ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure includes:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Amino Group : Contributes to its classification as an amino acid derivative.

- Ester Functional Group : Enhances its chemical reactivity and solubility.

These features suggest that this compound could exhibit diverse biological activities, particularly in the realms of cancer therapy and neuroprotection.

1. Anticancer Potential

Recent studies indicate that compounds with similar structural motifs to this compound may possess anticancer properties. For instance, derivatives that incorporate pyridine rings have shown cytotoxic effects against various cancer cell lines.

A notable study demonstrated that certain pyridine derivatives exhibited enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that the unique structural characteristics of this compound may similarly contribute to anticancer activity.

2. Neuroprotective Effects

The compound's potential neuroprotective properties are also under investigation. Similar compounds have been shown to inhibit cholinesterase enzymes, which are relevant in the context of neurodegenerative diseases such as Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function .

Case Studies

Several studies have highlighted the biological activities associated with this compound:

The proposed mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.

- Cholinesterase Inhibition : Enhancing neurotransmitter levels by inhibiting breakdown.

- Binding Affinity : Interaction with specific receptors or enzymes due to its unique structural features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.